Lysozyme-like peptides, often derived from the enzymatic hydrolysis of native lysozyme, represent a class of antimicrobial agents developed to overcome the limitations of the parent enzyme. Native lysozyme's primary mechanism is the enzymatic degradation of peptidoglycan, which is highly effective against many Gram-positive bacteria but significantly less so against Gram-negative bacteria, whose outer membrane shields the peptidoglycan layer. Lysozyme-derived peptides are engineered to retain or enhance antimicrobial action through non-enzymatic mechanisms, such as membrane disruption, thereby broadening their effective spectrum. This shift in mechanism is a critical differentiator for procurement decisions in food safety, pharmaceutical, and industrial microbiology sectors where Gram-negative bacteria are a primary concern.
Substituting lysozyme-like peptides with native hen egg-white lysozyme (HEWL) often fails in applications requiring broad-spectrum control, thermal stability, or formulation at non-optimal pH. Native HEWL is largely ineffective against Gram-negative pathogens like *E. coli* and *Pseudomonas aeruginosa* due to its enzymatic-only action. Furthermore, while HEWL is thermally stable to a point, its activity diminishes significantly under processing conditions like pasteurization (e.g., 95°C for 30 min), whereas specific peptide preparations can retain full activity under the same conditions. The peptides operate via a different, non-enzymatic mechanism, allowing them to function where the parent enzyme's catalytic activity is compromised or irrelevant, making them functionally non-interchangeable for advanced applications.
Unlike native lysozyme, which shows poor activity against Gram-negative bacteria, lysozyme-derived peptides demonstrate significant inhibitory effects. A specific peptide fragment (NTDGSTDYGILQINSR) isolated from lysozyme hydrolysate exhibited a Minimum Inhibitory Concentration (MIC) of 355.64 µg/ml against *Escherichia coli*. In contrast, the MIC for unmodified native lysozyme against *E. coli* is often reported at much higher, less practical concentrations, such as 1,500 µg/mL (1.50 mg/mL), demonstrating a roughly 4.2-fold increase in potency for the peptide derivative.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) vs. E. coli |
| Target Compound Data | 355.64 µg/mL (for a specific lysozyme-derived peptide) |
| Comparator Or Baseline | Native Lysozyme: 1,500 µg/mL |
| Quantified Difference | ~4.2x lower MIC (higher potency) than native lysozyme |
| Conditions | In vitro antimicrobial susceptibility testing against Escherichia coli. |
This enables effective control of key Gram-negative spoilage and pathogenic bacteria in applications where native lysozyme is an unsuitable or ineffective preservative.
Lysozyme-derived peptides (LzP) demonstrate superior stability under common food and industrial processing conditions compared to the native enzyme. One study showed that a lysozyme peptide preparation retained its full inhibitory effect against *B. subtilis* after being heated to 95°C for 30 minutes. In contrast, native lysozyme can lose 24% of its activity under high-temperature, short-time pasteurization conditions (74°C for 16s). While native lysozyme's melting temperature is high (~72°C at pH 5.0), its functional activity is more sensitive to heat than that of its derived peptides, which do not rely on a fragile tertiary structure for their mechanism of action.
| Evidence Dimension | Antimicrobial Activity Retention after Heat Treatment |
| Target Compound Data | 100% activity retention after 95°C for 30 min |
| Comparator Or Baseline | Native Lysozyme: ~24% activity loss after 74°C for 16s |
| Quantified Difference | Maintains full activity under heat stress that significantly degrades native lysozyme. |
| Conditions | Heat treatment followed by antimicrobial activity assay against B. subtilis. |
This allows for incorporation into products that undergo pasteurization or other heat treatments without a significant loss of antimicrobial efficacy, ensuring final product quality and safety.
The primary advantage of lysozyme-like peptides stems from a fundamental shift in mechanism from enzymatic lysis to direct, non-enzymatic action like membrane permeabilization. Lysozyme peptide preparations (LzP) can exhibit as little as 11% of the parent enzyme's lytic (muramidase) activity, yet demonstrate potent, broad-spectrum antibacterial effects. This is because their activity is independent of the catalytic site (composed of residues like Glu35 and Asp52) and relies instead on the peptide's physicochemical properties to disrupt bacterial membranes. This makes them effective against bacteria that have developed resistance to enzymatic degradation via cell wall modifications.
| Evidence Dimension | Dependence on Enzymatic (Muramidase) Activity |
| Target Compound Data | Activity is non-enzymatic; retains potency even with only 11% of native lytic activity |
| Comparator Or Baseline | Native Lysozyme: Activity is entirely dependent on its catalytic hydrolysis of peptidoglycan |
| Quantified Difference | Qualitative shift from enzymatic to non-enzymatic mechanism |
| Conditions | Comparative muramidase assays and MIC testing. |
Provides a robust antimicrobial solution that can bypass common resistance mechanisms to native lysozyme and remain effective where the parent enzyme fails.
For use in pasteurized milk, low-temperature meat products, or canned goods, where the preservative must survive heat treatment. The demonstrated thermal stability of lysozyme-like peptides ensures that antimicrobial protection is not lost during manufacturing, a critical failure point for native lysozyme.
In applications where contamination by *E. coli*, *Salmonella*, or *Pseudomonas* is a risk, lysozyme-like peptides offer a viable bio-preservative solution. Their proven efficacy against Gram-negative bacteria fills a significant performance gap left by native lysozyme, enabling broader-spectrum protection in fresh produce, meats, and liquid formulations.
As a component in advanced antimicrobial systems for clinical, veterinary, or industrial settings where bacteria may have resistance to enzymatic degradation. The non-enzymatic, membrane-disrupting mechanism of the peptides provides an alternative mode of action that can effectively control such resistant strains.